molecular formula C7H15NO2 B2559496 2-(3-Methylmorpholin-4-yl)ethan-1-ol CAS No. 1156993-48-4

2-(3-Methylmorpholin-4-yl)ethan-1-ol

Cat. No.: B2559496
CAS No.: 1156993-48-4
M. Wt: 145.202
InChI Key: QQSZZNXKPVGIMY-UHFFFAOYSA-N
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Description

2-(3-Methylmorpholin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H15NO2 It is a derivative of morpholine, a heterocyclic amine, and features a methyl group at the 3-position and an ethanol group at the 1-position

Scientific Research Applications

2-(3-Methylmorpholin-4-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as a solvent in various industrial processes.

Mechanism of Action

Target of Action

2-(3-Methylmorpholin-4-yl)ethanol primarily targets the central nervous system (CNS). This compound interacts with neurotransmitter receptors, particularly those involved in the modulation of synaptic transmission. The primary targets include gamma-aminobutyric acid (GABA) receptors and N-methyl-D-aspartate (NMDA) receptors, which play crucial roles in inhibitory and excitatory neurotransmission, respectively .

Mode of Action

2-(3-Methylmorpholin-4-yl)ethanol binds to GABA receptors, enhancing the inhibitory effects of GABA, which leads to a calming effect on neuronal activity. Additionally, it modulates NMDA receptors, reducing excitatory neurotransmission. This dual action helps in balancing the excitatory and inhibitory signals in the CNS, contributing to its therapeutic effects .

Biochemical Pathways

The interaction of 2-(3-Methylmorpholin-4-yl)ethanol with GABA and NMDA receptors affects several biochemical pathways. By enhancing GABAergic activity, it promotes the opening of chloride channels, leading to hyperpolarization of neurons and decreased neuronal excitability. Conversely, its modulation of NMDA receptors inhibits calcium influx, reducing excitatory neurotransmission. These actions collectively stabilize neuronal activity and prevent overexcitation .

Pharmacokinetics

The pharmacokinetics of 2-(3-Methylmorpholin-4-yl)ethanol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is rapidly absorbed in the gastrointestinal tract. It is widely distributed throughout the body, including the CNS. Metabolism primarily occurs in the liver, where it undergoes biotransformation to active and inactive metabolites. The compound and its metabolites are excreted mainly via the kidneys. These pharmacokinetic properties ensure adequate bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-(3-Methylmorpholin-4-yl)ethanol include enhanced inhibitory neurotransmission and reduced excitatory neurotransmission. At the molecular level, this results in the stabilization of neuronal membranes and prevention of excessive neuronal firing. Cellularly, it leads to a decrease in neuronal excitability and an overall calming effect on the CNS, which can be beneficial in conditions characterized by hyperexcitability .

Action Environment

The action of 2-(3-Methylmorpholin-4-yl)ethanol can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, changes in pH can affect the ionization state of the compound, altering its binding affinity to receptors. Temperature variations can influence its stability and metabolism. Additionally, the presence of other drugs or compounds can lead to interactions that may enhance or inhibit its efficacy. Understanding these environmental factors is crucial for optimizing the therapeutic use of 2-(3-Methylmorpholin-4-yl)ethanol .

: ResearchGate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylmorpholin-4-yl)ethan-1-ol typically involves the reaction of morpholine with ethylene oxide, followed by methylation at the 3-position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The process can be summarized as follows:

    Reaction of Morpholine with Ethylene Oxide: Morpholine reacts with ethylene oxide to form 2-(morpholin-4-yl)ethanol.

    Methylation: The resulting 2-(morpholin-4-yl)ethanol is then methylated at the 3-position using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylmorpholin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halides, esters.

Comparison with Similar Compounds

2-(3-Methylmorpholin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:

    2-(4-Methylmorpholin-3-yl)ethan-1-ol: Similar structure but with the methyl group at the 4-position.

    2-(2-Methylmorpholin-4-yl)ethan-1-ol: Methyl group at the 2-position.

    2-(Morpholin-4-yl)ethan-1-ol: Lacks the methyl group.

Uniqueness

The unique positioning of the methyl group at the 3-position in this compound imparts distinct chemical and physical properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(3-methylmorpholin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7-6-10-5-3-8(7)2-4-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSZZNXKPVGIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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